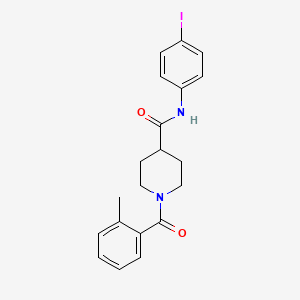

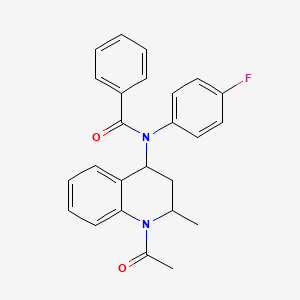

![molecular formula C18H17NO3S2 B5102756 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102756.png)

5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as DNTB, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DNTB is a thiazolidinone derivative that contains a naphthalene ring and a thioxo group, which make it a potent and selective inhibitor of several enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is based on its ability to interact with specific amino acid residues or functional groups in the active site of target enzymes or receptors. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one contains a Michael acceptor group that can form a covalent bond with the thiol group of cysteine residues in PTPs or other proteins. This covalent modification can result in the inhibition or activation of the target protein, depending on the location and context of the cysteine residue.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one are diverse and depend on the specific target protein and cellular context. For example, 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the proliferation and migration of cancer cells by targeting PTPs that regulate the activity of oncogenic signaling pathways. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been reported to reduce the release of inflammatory mediators such as prostaglandins and cytokines by modulating the activity of TRPV1 channels in immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its high potency and selectivity towards target proteins, its ability to form irreversible covalent bonds with target proteins, and its relatively low toxicity and side effects. However, the limitations of using 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one include its potential off-target effects on other proteins or cellular processes, its instability and sensitivity to light and air, and its limited solubility and bioavailability in certain experimental settings.

Direcciones Futuras

The future directions of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one research are numerous and diverse, and include the following areas:

1. Development of new synthetic methods and analogs of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one with improved potency, selectivity, and pharmacokinetic properties.

2. Identification and characterization of new target proteins and pathways that are regulated by 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, using proteomic and genomic approaches.

3. Investigation of the role of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in various disease models, including cancer, inflammation, neurodegeneration, and metabolic disorders.

4. Development of new therapeutic strategies based on the modulation of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one target proteins, including the use of combination therapies, drug delivery systems, and gene editing technologies.

5. Exploration of the potential applications of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in other fields such as materials science, catalysis, and environmental remediation.

Conclusion:

In conclusion, 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a versatile and valuable tool compound that has been widely used in scientific research to study the function and regulation of various enzymes and receptors. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a unique chemical structure and mechanism of action that make it a potent and selective inhibitor of target proteins, with diverse biochemical and physiological effects. The advantages and limitations of using 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments should be carefully considered, and future directions of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one research are numerous and promising.

Métodos De Síntesis

The synthesis of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 2,7-dimethoxy-1-naphthaldehyde with ethyl cyanoacetate and thiosemicarbazide in the presence of a catalyst such as piperidine or pyridine. The reaction yields a yellow crystalline solid that can be purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity and identity of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Aplicaciones Científicas De Investigación

5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively used in scientific research as a tool compound to study the function and regulation of various enzymes and receptors. For example, 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are important regulators of cell signaling pathways. 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been reported to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation.

Propiedades

IUPAC Name |

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-4-19-17(20)16(24-18(19)23)10-14-13-9-12(21-2)7-5-11(13)6-8-15(14)22-3/h5-10H,4H2,1-3H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHCVXQPUIVRDM-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)

![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)

![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)

![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)

![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5102764.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)